molecular formula C10H16ClNO B1584110 4-Ethoxyphenethylamine CAS No. 56370-30-0

4-Ethoxyphenethylamine

Cat. No.: B1584110
CAS No.: 56370-30-0
M. Wt: 201.69 g/mol
InChI Key: LGGGIJHFLLDSKJ-UHFFFAOYSA-N
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Description

4-Ethoxyphenethylamine is an organic compound with the molecular formula C10H15NO. It is a derivative of phenethylamine, characterized by the presence of an ethoxy group attached to the benzene ring. This compound is of interest due to its structural similarity to other biologically active phenethylamines.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxyphenethylamine can be synthesized through various methods. One common route involves the reaction of 4-ethoxybenzaldehyde with nitroethane to form 4-ethoxy-β-nitrostyrene, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxyphenethylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated phenethylamines and other substituted products.

Scientific Research Applications

4-Ethoxyphenethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxyphenethylamine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It may act as an agonist or antagonist at these receptors, influencing neurotransmitter release and uptake. The specific pathways and targets involved depend on the biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

4-Ethoxyphenethylamine can be compared to other phenethylamine derivatives, such as:

  • 4-Methoxyphenethylamine
  • 4-Hydroxyphenethylamine
  • 4-Methylphenethylamine

Uniqueness: The presence of the ethoxy group in this compound imparts unique chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, binding affinity to receptors, and overall biological activity .

Properties

CAS No.

56370-30-0

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

2-(4-ethoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-2-12-10-5-3-9(4-6-10)7-8-11;/h3-6H,2,7-8,11H2,1H3;1H

InChI Key

LGGGIJHFLLDSKJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CCN

Canonical SMILES

CCOC1=CC=C(C=C1)CCN.Cl

Key on ui other cas no.

62885-82-9

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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